DS28120313 -

DS28120313

Catalog Number: EVT-266562
CAS Number:
Molecular Formula: C16H17N5O2
Molecular Weight: 311.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS28120313 is a novel potent hepcidin production inhibitor. 32 (DS28120313) showed serum hepcidin-lowering effects in an interleukin-6-induced acute inflammatory mouse model.

4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile (PF-02413873)

    Compound Description: PF-02413873 is a nonsteroidal progesterone receptor antagonist. Research indicates it effectively reduces endometrial functionalis thickness, blocks the follicular phase increase in endometrial thickness, and suppresses the midcycle lutenizing hormone surge and estradiol elevation. [] This compound exhibits a distinct pharmacological mode of action compared to steroidal PR antagonists like mifepristone. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

    Compound Description: Compound-A is identified as a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of saturated and monosaturated fatty acids. [] This compound exhibits a more than 30-fold selectivity for ELOVL6 compared to other ELOVL family members. [] It effectively reduces the elongation index of fatty acids in both in vitro and in vivo studies, suggesting potential as a pharmacological tool for studying ELOVL6 and treating diabetes. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

    Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It demonstrates nanomolar inhibition of MET kinase activity and displays promising preclinical pharmacokinetics. [] AMG 337 effectively inhibits MET phosphorylation in vivo and significantly reduces tumor growth in a MET-dependent mouse model. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

    Compound Description: This compound is synthesized and structurally characterized using various spectroscopic techniques and single crystal X-ray diffraction. [] Its inhibitory potency is evaluated against kinases with a cysteine residue in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

Overview

DS28120313 is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. It is classified as a 4,6-disubstituted indazole derivative, which indicates its structural features and potential biological activities. The compound's design and optimization are aimed at enhancing its efficacy and specificity for various biological targets.

Source and Classification

The compound DS28120313 is derived from a systematic approach to designing novel pharmaceutical agents. Specifically, it belongs to the class of indazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. Indazoles are characterized by a five-membered aromatic ring containing two nitrogen atoms, contributing to their unique chemical reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of DS28120313 involves several key steps that typically include:

  1. Formation of the Indazole Core: The initial step often involves the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the indazole framework.
  2. Substitution Reactions: Following the formation of the indazole core, further substitution reactions are conducted to introduce various functional groups at the 4 and 6 positions of the indazole ring. These modifications are crucial for enhancing the compound's biological activity.
  3. Optimization: The synthesis process may involve iterative rounds of modification and testing to optimize the pharmacological properties of DS28120313.

Technical details regarding specific reagents, solvents, and reaction conditions are critical in ensuring high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of DS28120313 can be represented as follows:

  • Core Structure: The indazole ring serves as the backbone.
  • Substituents: The 4 and 6 positions are substituted with specific functional groups that impart desired biochemical properties.

Data

The molecular formula for DS28120313 is typically represented as C₁₄H₁₃N₃O or similar variations depending on the substituents. Detailed data regarding bond lengths, angles, and stereochemistry can be obtained through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions

DS28120313 undergoes several chemical reactions that can be categorized as follows:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attacks at specific sites on the molecule.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the indazole allows for electrophilic substitutions that can modify its reactivity.
  3. Redox Reactions: Depending on its functional groups, DS28120313 may also participate in redox reactions, influencing its stability and interaction with biological targets.

Technical details regarding reaction conditions such as temperature, pressure, and catalysts used in these processes are essential for reproducibility and understanding reactivity.

Mechanism of Action

The mechanism of action for DS28120313 is hypothesized based on its structural features and interactions with biological targets. It is believed to exert its effects through:

  1. Target Binding: The compound likely interacts with specific receptors or enzymes within cells, modulating their activity.
  2. Signal Transduction Pathways: By binding to its target, DS28120313 may influence downstream signaling pathways that regulate cellular functions such as proliferation or apoptosis.
  3. Biochemical Modulation: The compound's substituents may enhance or inhibit certain biochemical processes, contributing to its therapeutic effects.

Data supporting these mechanisms can be derived from in vitro studies and animal models assessing pharmacodynamics and pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Solubility in various solvents (e.g., water, ethanol) can influence its bioavailability.

Chemical Properties

  • Stability: The stability under different pH conditions and temperatures is crucial for storage and application.
  • Reactivity: Reactivity towards nucleophiles or electrophiles can dictate potential synthetic pathways or degradation processes.

Relevant data regarding these properties can be obtained from experimental studies focusing on characterization techniques such as thermal analysis or solubility tests.

Applications

DS28120313 holds promise for various scientific uses:

  1. Pharmaceutical Development: Its potential therapeutic effects make it a candidate for drug development targeting specific diseases.
  2. Research Tool: The compound may serve as a tool in biochemical research to elucidate pathways involved in disease mechanisms.
  3. Lead Compound: As a lead compound, further modifications could yield derivatives with enhanced efficacy or reduced side effects.
Chemical and Pharmacological Profile of DS28120313

Structural Characterization of 4,6-Disubstituted Indazole Derivatives

DS28120313 (methyl N-[6-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-1H-indazol-4-yl]carbamate) belongs to the 4,6-disubstituted indazole class of small molecules. Its core structure features a 1H-indazole scaffold substituted at the 4- and 6-positions with distinct pharmacophoric groups:

  • C4 Position: A methyl carbamate group (-NHCOOCH₃) that enhances hydrogen bonding potential and influences molecular polarity [1] [9].
  • C6 Position: A 3-cyclopropyl-5-methyl-1H-pyrazole moiety that contributes to hydrophobic interactions and steric specificity [7] [9].

The molecular formula is C₁₆H₁₇N₅O₂ (molecular weight: 311.34 g/mol), with an optimized spatial configuration that enables target engagement. Structure-activity relationship (SAR) studies revealed that:

  • The para-oriented carbamate at C4 is essential for potency, as alternative substituents reduced hepcidin inhibition efficacy [9].
  • The 3-cyclopropyl group on the pyrazole ring enhances metabolic stability compared to bulkier alkyl chains [7] [9].
  • Tautomeric preference for the 1H-indazole form ensures optimal binding conformation [7].

Table 1: Structural Features of DS28120313

Structural ElementSubstituent/PositionFunctional Role
Indazole core1H-tautomerPharmacophore scaffold
C4 substitutionMethyl carbamateHydrogen bond donor/acceptor
C6 substitution3-Cyclopropyl-5-methylpyrazoleHydrophobic interaction domain
Pyrazole ring1H-configurationPlanarity and target fit

This configuration yielded an IC₅₀ of 0.093 μM against hepcidin production in cellular assays, establishing it as a lead candidate among indazole derivatives [1] [9].

Molecular Properties and Physicochemical Analysis

DS28120313 demonstrates balanced physicochemical properties conducive to oral bioavailability:

  • Partition Coefficient: LogP of 2.0, indicating moderate lipophilicity that facilitates membrane permeation while avoiding excessive lipid accumulation [1].
  • Hydrogen Bonding: Three hydrogen bond donors (two from indazole NH groups, one from carbamate NH) and four acceptors (indazole N, carbamate O, pyrazole N) enable target interactions but limit aqueous solubility [1].
  • Solubility: Moderate DMSO solubility (~12.5 mg/mL, 40.15 mM), but poor water solubility necessitates formulation optimization. Common strategies include:
  • Oral suspensions in 0.5% carboxymethylcellulose sodium
  • Injectable formulations using DMSO/Tween 80/saline mixtures (10:5:85 v/v) [1].
  • Solid-State Properties: Exists as an off-white to light yellow crystalline powder, stable at ambient temperature during transport but requiring -20°C for long-term storage [1].

Table 2: Physicochemical Profile of DS28120313

PropertyValueMethod/Notes
Molecular weight311.34 g/molExact mass: 311.138
Heavy atom count23Impacts crystal density
Rotatable bonds4Conformational flexibility
Hydrogen bond donors3Indazole NH ×2, carbamate NH
Hydrogen bond acceptors4N/O atoms
LogP2.0Predictive of tissue uptake
Aqueous solubility<1 mg/mL (pH 7.4)Enhanced via formulation
Stability3 years (-20°C, powder)Degrades in aqueous solutions

The compound’s structure-property relationship reveals a "beyond Rule of 5" profile typical of kinase inhibitors, with molecular weight >500 Da and moderate polarity [1] [10].

Target Identification: Hepcidin Pathway Modulation Mechanisms

DS28120313 is an orally active inhibitor of hepcidin (HAMP) synthesis, targeting the inflammatory signaling cascades that upregulate this iron-regulatory hormone. Key mechanistic insights include:

Hepcidin’s Physiological Role

Hepcidin, a 25-amino-acid peptide hormone predominantly synthesized in hepatocytes, regulates systemic iron homeostasis by:

  • Binding to ferroportin (FPN), the sole cellular iron exporter.
  • Inducing FPN internalization and lysosomal degradation.
  • Blocking intestinal iron absorption and macrophage iron recycling → hypoferremia [3] [5] [6].

Inflammatory Hepcidin Induction Pathway

DS28120313 specifically inhibits interleukin-6 (IL-6)-driven hepcidin expression via:

  • JAK/STAT3 Axis Suppression: IL-6 activates hepatic JAK kinases, triggering STAT3 phosphorylation and nuclear translocation. STAT3 binds the hepcidin promoter via STAT-responsive elements [3] [6].
  • BMP/SMAD Crosstalk Attenuation: Bone morphogenetic protein 6 (BMP6) synergizes with IL-6 by enhancing SMAD1/5/8 phosphorylation. The compound disrupts SMAD-STAT complex formation [5] [8].

In vivo validation comes from a C57BL/6 mouse model of acute inflammation:

  • Pre-treatment with DS28120313 (30 mg/kg, oral) 30 minutes before IL-6 injection reduced serum hepcidin by >50% vs. controls [1] [9].
  • This effect correlated with increased serum iron and mobilization of macrophage iron stores [9].

Table 3: Key Findings on Hepcidin Modulation by DS28120313

Study ModelInterventionKey Outcome
IL-6-induced inflammation (mice)30 mg/kg oral DS28120313 → IL-6↓ Hepcidin synthesis by >50%
HepG2 cellsIL-6 + DS28120313 (0.1 μM)↓ STAT3 phosphorylation; ↓ HAMP mRNA
BMP/SMAD reporter assayDS28120313 (IC₅₀ = 0.093 μM)Partial BMP pathway inhibition

The compound’s multi-pathway inhibition offers advantages over monoclonal antibodies targeting single cytokines (e.g., IL-6). Its small molecule nature allows intracellular disruption of kinase-dependent hepcidin induction, positioning it as a candidate for anemia of inflammation where hepcidin excess restricts iron availability for erythropoiesis [6] [9].

Properties

Product Name

DS28120313

IUPAC Name

methyl N-[6-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-1H-indazol-4-yl]carbamate

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

InChI

InChI=1S/C16H17N5O2/c1-8-14(15(21-19-8)9-3-4-9)10-5-12(18-16(22)23-2)11-7-17-20-13(11)6-10/h5-7,9H,3-4H2,1-2H3,(H,17,20)(H,18,22)(H,19,21)

InChI Key

QTYLFQMDDFBRTJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C2CC2)C3=CC4=C(C=NN4)C(=C3)NC(=O)OC

Solubility

Soluble in DMSO

Synonyms

DS28120313; DS-28120313; DS 28120313

Canonical SMILES

CC1=C(C(=NN1)C2CC2)C3=CC4=C(C=NN4)C(=C3)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.